3-(2-methylphenyl)-5-[(2,4,5-trimethylbenzenesulfonyl)methyl]-1,2,4-oxadiazole
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Overview
Description
3-(2-methylphenyl)-5-[(2,4,5-trimethylbenzenesulfonyl)methyl]-1,2,4-oxadiazole is a synthetic organic compound belonging to the oxadiazole family Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by its unique structure, which includes a 2-methylphenyl group and a 2,4,5-trimethylbenzenesulfonylmethyl group attached to the oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-methylphenyl)-5-[(2,4,5-trimethylbenzenesulfonyl)methyl]-1,2,4-oxadiazole typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazides and carboxylic acids, under acidic or basic conditions.
Introduction of the 2-Methylphenyl Group: This step involves the substitution of a hydrogen atom on the oxadiazole ring with a 2-methylphenyl group. This can be achieved through electrophilic aromatic substitution reactions.
Attachment of the 2,4,5-Trimethylbenzenesulfonylmethyl Group: This step involves the sulfonylation of the oxadiazole ring with 2,4,5-trimethylbenzenesulfonyl chloride in the presence of a base, such as pyridine or triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and employing purification techniques such as crystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or carboxylic acids.
Reduction: Reduction reactions can target the oxadiazole ring or the sulfonyl group, potentially leading to the formation of amines or thiols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or sulfonyl chlorides can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of alcohols or carboxylic acids.
Reduction: Formation of amines or thiols.
Substitution: Formation of halogenated or sulfonylated derivatives.
Scientific Research Applications
3-(2-methylphenyl)-5-[(2,4,5-trimethylbenzenesulfonyl)methyl]-1,2,4-oxadiazole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anti-inflammatory, and anticancer properties.
Materials Science: It is explored for its use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its unique electronic properties.
Industrial Processes: The compound is investigated for its potential as a catalyst or intermediate in various chemical reactions, including polymerization and cross-coupling reactions.
Mechanism of Action
The mechanism of action of 3-(2-methylphenyl)-5-[(2,4,5-trimethylbenzenesulfonyl)methyl]-1,2,4-oxadiazole depends on its specific application:
Medicinal Chemistry: The compound may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or covalent bonding. These interactions can modulate biological pathways, leading to therapeutic effects.
Materials Science: In organic electronics, the compound’s electronic properties, such as its ability to transport electrons or holes, play a crucial role in its function.
Comparison with Similar Compounds
Similar Compounds
3-(2-methylphenyl)-1,2,4-oxadiazole: Lacks the 2,4,5-trimethylbenzenesulfonylmethyl group, which may affect its electronic properties and reactivity.
5-(2,4,5-trimethylbenzenesulfonyl)methyl-1,2,4-oxadiazole: Lacks the 2-methylphenyl group, which may influence its biological activity and chemical stability.
Uniqueness
3-(2-methylphenyl)-5-[(2,4,5-trimethylbenzenesulfonyl)methyl]-1,2,4-oxadiazole is unique due to the presence of both the 2-methylphenyl and 2,4,5-trimethylbenzenesulfonylmethyl groups. This combination imparts distinct electronic, steric, and chemical properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-(2-methylphenyl)-5-[(2,4,5-trimethylphenyl)sulfonylmethyl]-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S/c1-12-7-5-6-8-16(12)19-20-18(24-21-19)11-25(22,23)17-10-14(3)13(2)9-15(17)4/h5-10H,11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBUSULCFDFEVPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)CS(=O)(=O)C3=C(C=C(C(=C3)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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